molecular formula C18H17NO5 B11230068 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate

methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate

Cat. No.: B11230068
M. Wt: 327.3 g/mol
InChI Key: HFMGZYULPLCHRF-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxepin ring fused with a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate is unique due to its specific structural features, such as the combination of a benzodioxepin ring with a benzoate ester.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)benzoate

InChI

InChI=1S/C18H17NO5/c1-22-18(21)13-5-2-3-6-14(13)19-17(20)12-7-8-15-16(11-12)24-10-4-9-23-15/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20)

InChI Key

HFMGZYULPLCHRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCCO3

solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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